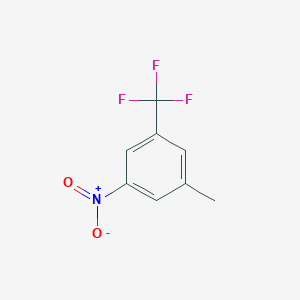

6-Methoxy-5-(trifluoromethyl)nicotinonitrile

Descripción general

Descripción

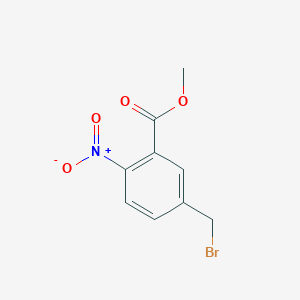

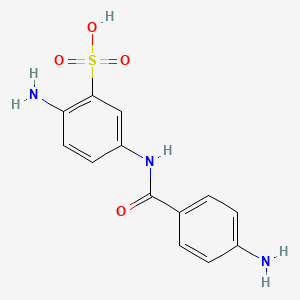

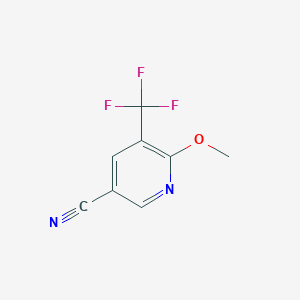

6-Methoxy-5-(trifluoromethyl)nicotinonitrile is a chemical compound with the molecular formula C8H5F3N2O and a molecular weight of 202.14 . It is a colorless to yellow solid .

Molecular Structure Analysis

The InChI code for 6-Methoxy-5-(trifluoromethyl)nicotinonitrile is 1S/C8H5F3N2O/c1-14-7-6 (8 (9,10)11)2-5 (3-12)4-13-7/h2,4H,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

6-Methoxy-5-(trifluoromethyl)nicotinonitrile is a colorless to yellow solid . It has a molecular weight of 202.14 . The compound should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

Synthesis and Antiprotozoal Activity

Research on nicotinonitrile derivatives has shown potential in the synthesis of compounds with significant antiprotozoal activity. A study by Ismail et al. (2003) demonstrated the synthesis of various diamidines from nicotinonitrile derivatives, which exhibited potent in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, the causative agents of sleeping sickness and malaria, respectively. This suggests potential applications in the development of new antiprotozoal drugs (Ismail, Brun, Easterbrook, Tanious, Wilson, & Boykin, 2003).

Organic Synthesis

Nicotinonitriles serve as key intermediates in the synthesis of various organic compounds. Abdel-Aziz (2007) explored the Lewis acid-promoted substitution of 2-methoxy-3-cyanopyridines by organo cuprates, leading to the facile preparation of nicotinamide and nicotinic acid derivatives. This work highlights the versatility of nicotinonitrile derivatives in organic synthesis, offering pathways to a wide range of biologically relevant compounds (Abdel-Aziz, 2007).

Photovoltaic Applications

In the field of renewable energy, nicotinonitrile derivatives have shown promise in dye-sensitized solar cells (DSSCs). Hemavathi et al. (2019) synthesized a nicotinonitrile derivative that, when used as a co-sensitizer dye in DSSCs, significantly improved the device's efficiency. This suggests the potential of such compounds in enhancing the spectral coverage and overall performance of photovoltaic devices (Hemavathi, Akash, Shanmukappagouda, Kusuma, Devaiah, Shwetharani, Balakrishna, & Ahipa, 2019).

Luminescent Materials

The synthesis and characterization of nicotinonitrile derivatives have also been explored for applications in luminescent materials. Ahipa et al. (2014) reported on a new nicotinonitrile derivative with potential as a blue light-emitting material, highlighting its good absorption and fluorescence properties. This opens up possibilities for its use in optoelectronic devices and light-emitting diodes (LEDs) (Ahipa, Kamath, Kumar, & Adhikari, 2014).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has the hazard statement H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propiedades

IUPAC Name |

6-methoxy-5-(trifluoromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O/c1-14-7-6(8(9,10)11)2-5(3-12)4-13-7/h2,4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMODEHOSNLUKSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20470605 | |

| Record name | 6-METHOXY-5-(TRIFLUOROMETHYL)NICOTINONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-5-(trifluoromethyl)nicotinonitrile | |

CAS RN |

887707-29-1 | |

| Record name | 6-METHOXY-5-(TRIFLUOROMETHYL)NICOTINONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.